molecular formula C9H5BrCl2F2O2 B1411325 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide CAS No. 1803832-65-6

3',5'-Dichloro-2'-(difluoromethoxy)phenacyl bromide

Cat. No.: B1411325
CAS No.: 1803832-65-6
M. Wt: 333.94 g/mol
InChI Key: LTXDULPCIMNCTO-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl bromide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenacyl bromide core, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl bromide typically involves the reaction of 3,5-dichloro-2-(difluoromethoxy)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions. The process may also involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction parameters are optimized to achieve efficient conversion and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenacyl derivatives

Properties

IUPAC Name

2-bromo-1-[3,5-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)5-1-4(11)2-6(12)8(5)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXDULPCIMNCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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